Roridin E

Vue d'ensemble

Description

Roridin E is a macrocyclic trichothecene mycotoxin found in M. verrucaria . It inhibits receptor tyrosine kinases FGFR3, IGF-1R, PDGFRβ, and TrkB . It induces cytotoxicity in multiple breast cancer cell lines and inhibits proliferation in a panel of additional cancer cell lines .

Molecular Structure Analysis

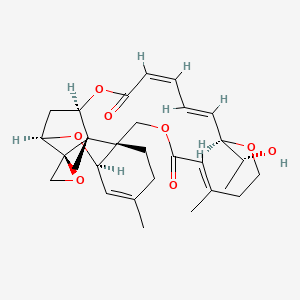

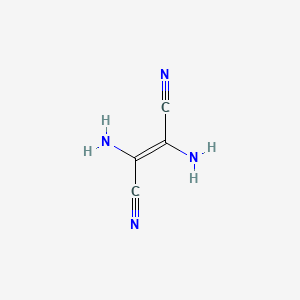

Roridin E has a chemical formula of C29H38O8 . Its molecular weight is 514.607 g/mol . The structure of Roridin E includes a total of 79 bonds, with 41 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 double bonds, and various ring structures .Chemical Reactions Analysis

Roridin E has been re-isolated from Stachybotrys chartarum and characterized by 1-D and 2-D NMR spectroscopy .Physical And Chemical Properties Analysis

Roridin E is a solid compound soluble in ethanol and methanol .Applications De Recherche Scientifique

Anticancer Activity

Roridin E, a mycotoxin produced by the poisonous mushroom Podostroma cornu-damae, has been studied for its potential anticancer properties. Research indicates that Roridin E exhibits significant cytotoxicity against various cancer cell lines. By optimizing submerged culture conditions, scientists aim to increase the production of Roridin E, which could lower its cost and facilitate further research into its anticancer applications .

Optimization of Production

The optimization of submerged culture conditions for Roridin E production is crucial for its application in scientific research. Using response surface methodology, researchers have been able to determine the ideal medium pH, incubation time, and agitation speed to maximize the yield of Roridin E. This optimization not only enhances the production but also shortens the cultivation period, making it more feasible for large-scale production .

Structural Characterization

Roridin E has been re-isolated from Stachybotrys chartarum and characterized using advanced spectroscopic techniques such as 1-D and 2-D NMR. The structural data obtained from these studies are essential for the accurate identification of Roridin E and can aid in the development of analytical methods for its detection and quantification in various samples .

Antioxidant Properties

Studies have explored the antioxidant properties of Roridin E. Antioxidants are vital for neutralizing free radicals, which can cause oxidative stress leading to cellular damage. The antioxidant capacity of Roridin E could be harnessed for therapeutic purposes, particularly in diseases where oxidative stress plays a significant role .

Wound Healing

Roridin E has been investigated for its wound-healing properties. The compound’s ability to promote tissue regeneration and repair could make it a valuable addition to the field of regenerative medicine. Further research is needed to understand the mechanisms behind its wound-healing effects and to evaluate its efficacy in clinical settings .

Biosynthetic Pathway Analysis

Understanding the biosynthetic pathway of Roridin E is essential for its application in biotechnology. Studies on the biological activity and biosynthetic pathways of toxic compounds in poisonous mushrooms like Podostroma cornu-damae can provide insights into how these compounds are produced naturally. This knowledge can be used to engineer microbial systems for the sustainable production of Roridin E .

Mécanisme D'action

Target of Action

Roridin E, a macrocyclic trichothecene mycotoxin, primarily targets receptor tyrosine kinases such as FGFR3, IGF-1R, PDGFRβ, and TrkB . These receptors play crucial roles in cell growth, differentiation, and metabolism. Roridin E also acts on the Transient receptor potential cation channel subfamily A member 1 .

Mode of Action

Roridin E inhibits the receptor tyrosine kinases FGFR3, IGF-1R, PDGFRβ, and TrkB, and induces cytotoxicity in multiple breast cancer cell lines . It is widely accepted that the major mode of action of trichothecene toxicosis, which includes Roridin E, is the inhibition of protein synthesis in eukaryotes . This inhibition occurs at ribosomes during all three stages of protein synthesis: initiation, elongation, and termination .

Biochemical Pathways

Roridin E affects the protein synthesis pathway by inhibiting peptidyl transferase activity, thereby preventing the formation of peptide bonds during protein synthesis . This disruption of protein synthesis can lead to a range of downstream effects, including cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound has potent antiproliferative activity against cancer cell lines . The presence of a 12’-hydroxyl group has been found to significantly reduce the cytotoxicity of Roridin E .

Result of Action

The primary result of Roridin E’s action is the inhibition of protein synthesis, leading to cytotoxic effects. This can result in cell death, particularly in cancer cells . Roridin E has been shown to induce cytotoxicity in multiple breast cancer cell lines and inhibit proliferation in a panel of additional cancer cell lines .

Action Environment

The production of Roridin E by certain mold species is influenced by environmental conditions such as temperature and CO2 levels . For instance, the biosynthesis of Roridin E was significantly increased at the highest temperature (35 °C), while its production was influenced by the CO2 concentration . These results suggest that environmental factors can influence the action, efficacy, and stability of Roridin E.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1R,3R,8R,12E,17R,18E,20Z,24R,25S,26S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O8/c1-18-9-11-28-16-34-26(32)14-19(2)10-12-33-21(20(3)30)7-5-6-8-25(31)37-22-15-24(36-23(28)13-18)29(17-35-29)27(22,28)4/h5-8,13-14,20-24,30H,9-12,15-17H2,1-4H3/b7-5+,8-6-,19-14+/t20-,21-,22-,23-,24-,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEQQEKLEZRLDS-FLGSVKSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)[C@@H](C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501034221 | |

| Record name | Roridin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Roridin E | |

CAS RN |

16891-85-3 | |

| Record name | Roridin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roridin E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501034221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RORIDIN E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98826FBF79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of Roridin E?

A1: Roridin E primarily exerts its toxic effects by inhibiting protein synthesis. [, , ] While the exact mechanism is complex, it is believed to involve binding to the ribosomes, the cellular machinery responsible for protein production. [] This disruption of protein synthesis has cascading effects on cellular functions, ultimately leading to cell death. [, ]

Q2: What are the downstream effects of Roridin E's inhibition of protein synthesis?

A2: The inhibition of protein synthesis by Roridin E triggers a series of downstream effects, including:

- Disruption of cellular metabolism: Without essential proteins, cells cannot carry out vital metabolic processes. []

- Induction of oxidative stress: Roridin E can lead to the accumulation of reactive oxygen species, damaging cellular components. [, ]

- Activation of cell death pathways: The severe cellular damage caused by Roridin E can trigger programmed cell death (apoptosis). [, ]

Q3: What is the molecular formula and weight of Roridin E?

A3: Roridin E has a molecular formula of C29H38O8 and a molecular weight of 514.6 g/mol. [, ]

Q4: What spectroscopic data is available for the characterization of Roridin E?

A4: Roridin E has been extensively characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR experiments have provided detailed information about the structure and stereochemistry of Roridin E. [, , , ]

- Mass Spectrometry (MS): High-resolution MS techniques have been employed to determine the accurate mass and fragmentation pattern of Roridin E. [, , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify functional groups present in Roridin E. []

Q5: Is there research on the stability of Roridin E under different environmental conditions?

A5: While limited research is available specifically addressing material compatibility, studies suggest that Roridin E production by fungi can be influenced by factors such as temperature, CO2 levels, and growth media composition. [, , ] This highlights the potential for environmental factors to impact Roridin E stability.

Q6: Does Roridin E exhibit any catalytic properties?

A6: Currently, there is no scientific evidence to suggest that Roridin E possesses any catalytic properties. Its primary mode of action is through binding and inhibiting biological targets rather than catalyzing chemical reactions.

Q7: Have computational methods been employed to study Roridin E?

A7: Yes, computational chemistry has played a role in understanding the structure and activity of Roridin E and related macrocyclic trichothecenes.

- Structure Determination and Confirmation: X-ray crystallography has provided crucial insights into the three-dimensional structure of Roridin E, confirming its stereochemistry. []

- Structure-Activity Relationship (SAR) Studies: Computational modeling and QSAR studies can be valuable tools to investigate the relationship between the structure of Roridin E and its biological activity, potentially aiding in the design of less toxic analogs or identifying novel applications. [, ]

Q8: How do structural modifications to Roridin E affect its activity and toxicity?

A8: Research suggests that even subtle changes in the structure of Roridin E can significantly impact its biological activity and toxicity.

- 12′-Hydroxyl Group: The presence of a hydroxyl group at the 12′ position of Roridin E has been shown to dramatically reduce its cytotoxicity compared to its analog without this modification. [] This highlights the importance of specific structural motifs in mediating the toxic effects of Roridin E.

Q9: What are the known toxicological effects of Roridin E?

A9: Roridin E is a potent mycotoxin with various toxic effects on both animals and humans:

- Cytotoxicity: It exhibits significant cytotoxicity against various cell lines, including human tumor cell lines, indicating its potential to disrupt cellular processes and induce cell death. [, , ]

- Hepatotoxicity: Studies on rats have shown that Roridin E can cause liver damage, evidenced by alterations in liver enzymes and oxidative stress markers. [, ]

- Nephrotoxicity: Roridin E exposure has also been linked to kidney damage in animal models, suggesting potential adverse effects on renal function. []

- Immunotoxicity: Some research indicates that Roridin E might suppress immune responses, rendering individuals more susceptible to infections. []

Q10: What analytical methods are used to detect and quantify Roridin E?

A10: Various analytical techniques are employed for the detection and quantification of Roridin E in different matrices:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), allows for the separation and quantification of Roridin E in complex mixtures. [, , , , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These advanced techniques offer high sensitivity and selectivity in detecting and quantifying Roridin E, even at trace levels. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)